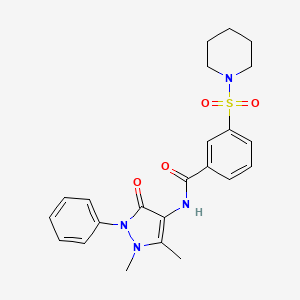![molecular formula C11H8F3N5O B6112929 3-[(2Z)-2-[[4-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one](/img/structure/B6112929.png)
3-[(2Z)-2-[[4-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2Z)-2-[[4-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one is a compound that features a trifluoromethyl group, which is known for its significant impact on the physicochemical and pharmacological properties of molecules. This compound is part of the 1,2,4-triazine family, which has been extensively studied for its diverse applications in pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of 3-[(2Z)-2-[[4-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one can be achieved through various synthetic routes. One common method involves the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate. This multi-component reaction is efficient, scalable, and provides moderate to good yields . Industrial production methods often employ similar multi-component reactions due to their efficiency and broad substrate scope .
Analyse Chemischer Reaktionen
This compound undergoes several types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can modify the hydrazinyl and triazinone moieties, resulting in different reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-[(2Z)-2-[[4-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[(2Z)-2-[[4-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, leading to increased biological activity. The compound can modulate various pathways, including those involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-[(2Z)-2-[[4-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one include other trifluoromethyl-substituted 1,2,4-triazoles and triazines. These compounds share similar structural features and exhibit comparable biological activities. the unique combination of the trifluoromethyl group and the hydrazinyl-triazinone scaffold in this compound provides it with distinct properties, such as enhanced stability and reactivity .
Eigenschaften
IUPAC Name |
3-[(2Z)-2-[[4-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N5O/c12-11(13,14)8-3-1-7(2-4-8)5-15-18-10-17-9(20)6-16-19-10/h1-6H,(H2,17,18,19,20)/b15-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMVGQSJHAREDF-WCSRMQSCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NN=CC(=O)N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\NC2=NN=CC(=O)N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(2-methoxyethyl)-2-[3-(4-methylphenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6112849.png)
![N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)alanine](/img/structure/B6112855.png)

![6-PROPYL-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B6112867.png)
![4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-IODOPHENYL)BENZAMIDE](/img/structure/B6112871.png)
![4-{6-[4-(2-naphthoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6112879.png)
![N-{1-[(2-chlorophenyl)sulfonyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B6112885.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B6112897.png)
![1-(Cyclopropylmethyl)-3-hydroxy-3-[[(3-pyrazol-1-ylphenyl)methylamino]methyl]piperidin-2-one](/img/structure/B6112902.png)
![3-(2,3-dimethoxyphenyl)-1-[(3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl)carbonyl]pyrrolidine](/img/structure/B6112913.png)
![[3-(trifluoromethyl)phenyl]{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}methanone](/img/structure/B6112920.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(2-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6112927.png)
![4-[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]-1-(3-fluorobenzyl)-2-piperazinone](/img/structure/B6112936.png)
![(3R,4R)-4-(azepan-1-yl)-1-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]piperidin-3-ol](/img/structure/B6112943.png)
